molecular formula C16H14N4O5S2 B2653923 Methyl 3-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1251612-26-6

Methyl 3-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2653923
CAS RN: 1251612-26-6
M. Wt: 406.43
InChI Key: OWIWWZSMVVOYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H14N4O5S2 and its molecular weight is 406.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • The reactivities of 4-arylthio-2-azetidinones and their derivatives have been explored, demonstrating diverse chemical transformations leading to various derivatives. These compounds, including those with structures related to the specified molecule, show potential as intermediates in synthetic organic chemistry, enabling the development of novel compounds with potential applications in material science and as pharmacological agents (Hirai, Matsuda, & Kishida, 1973).

Anticancer Applications

  • Research on substituted 1,3,4-oxadiazolyl tetrahydropyridines, including compounds structurally related to the query molecule, highlights their potential as anticancer agents. The synthesis and evaluation of these compounds reveal moderate cytotoxicity against breast cancer cell lines, suggesting their potential application in developing new anticancer therapies (Redda & Gangapuram, 2007).

Antibacterial Applications

  • Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. This research indicates that these compounds, related to the molecule , have high antibacterial activities, making them promising candidates for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Pharmacological Characterization

  • AZD9668, a molecule with a similar structural motif to the query compound, has been characterized as a novel oral inhibitor of neutrophil elastase, with implications for treating respiratory diseases such as bronchiectasis and chronic obstructive pulmonary disease. This highlights the potential of such molecules in developing treatments for inflammatory diseases (Stevens et al., 2011).

Antioxidant Applications

  • The design, synthesis, and biological evaluation of novel indolyl derivatives, including those with structures related to the molecule of interest, have been explored for their antioxidant activities. These studies indicate the potential of these compounds as effective antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Aziz et al., 2021).

properties

IUPAC Name

methyl 3-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c1-24-16(21)13-12(5-7-26-13)27(22,23)20-8-10(9-20)15-18-14(19-25-15)11-4-2-3-6-17-11/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIWWZSMVVOYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.